Cas no 2680762-80-3 (methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate)

Methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate is a brominated pyrimidine derivative with a benzyloxycarbonyl-protected amino group and a methyl ester functionality. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of both electrophilic (bromine) and nucleophilic (ester and protected amine) sites allows for selective functionalization, enabling further derivatization. Its stable crystalline form ensures ease of handling and storage. The benzyloxycarbonyl (Cbz) group offers orthogonal protection for the amine, facilitating deprotection under mild conditions. This makes it valuable for stepwise synthetic strategies in medicinal chemistry and peptide mimetics.
methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate structure
2680762-80-3 structure
商品名:methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate
CAS番号:2680762-80-3
MF:C14H12BrN3O4
メガワット:366.16678237915
CID:5627110
PubChem ID:165943535

methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate
    • EN300-28300468
    • 2680762-80-3
    • methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate
    • インチ: 1S/C14H12BrN3O4/c1-21-13(19)11-10(15)12(17-8-16-11)18-14(20)22-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,16,17,18,20)
    • InChIKey: DYMOSZFFLIJBBJ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C(=O)OC)N=CN=C1NC(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 365.00112g/mol
  • どういたいしつりょう: 365.00112g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 390
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 90.4Ų

methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28300468-0.5g
methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate
2680762-80-3 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28300468-0.1g
methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate
2680762-80-3 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28300468-2.5g
methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate
2680762-80-3 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28300468-0.25g
methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate
2680762-80-3 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28300468-5.0g
methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate
2680762-80-3 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28300468-10.0g
methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate
2680762-80-3 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28300468-10g
methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate
2680762-80-3
10g
$5221.0 2023-09-07
Enamine
EN300-28300468-1g
methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate
2680762-80-3
1g
$1214.0 2023-09-07
Enamine
EN300-28300468-5g
methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate
2680762-80-3
5g
$3520.0 2023-09-07
Enamine
EN300-28300468-1.0g
methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate
2680762-80-3 95.0%
1.0g
$1214.0 2025-03-19

methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate 関連文献

methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylateに関する追加情報

Methyl 6-{(Benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate (CAS No. 2680762-80-3): An Overview

Methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate (CAS No. 2680762-80-3) is a versatile compound with significant potential in the field of medicinal chemistry and drug discovery. This compound is characterized by its unique structural features, which include a benzyloxy carbonyl group, a bromo substituent, and a pyrimidine core. These structural elements contribute to its diverse biological activities and make it an attractive candidate for various therapeutic applications.

The synthesis of methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate typically involves multistep reactions, starting from readily available starting materials. The key steps often include the formation of the benzyloxy carbonyl group through esterification or amidation reactions, followed by the introduction of the bromo substituent via bromination or substitution reactions. The final step involves the coupling of these intermediates to form the desired pyrimidine derivative.

Recent studies have highlighted the importance of methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is believed to involve the inhibition of viral replication through interference with key viral enzymes.

In addition to its antiviral properties, methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate has also been investigated for its anticancer potential. Studies have demonstrated that this compound can selectively inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Notably, it has shown promising results in preclinical models of breast and lung cancer, suggesting its potential as a novel therapeutic agent.

The pharmacokinetic properties of methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate have also been extensively studied. Research indicates that this compound has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral medication. Additionally, its low toxicity profile in animal models supports its safety for clinical use.

To further enhance the therapeutic potential of methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate, ongoing efforts are focused on optimizing its structure through medicinal chemistry approaches. These efforts aim to improve its potency, selectivity, and pharmacokinetic properties while minimizing potential side effects. For example, modifications to the benzyloxy carbonyl group or the introduction of additional functional groups have shown promise in enhancing the compound's biological activity.

In conclusion, methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate (CAS No. 2680762-80-3) is a promising compound with diverse biological activities and significant potential for therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of antiviral and anticancer therapy.

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